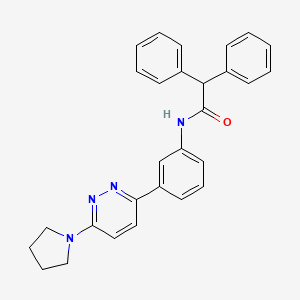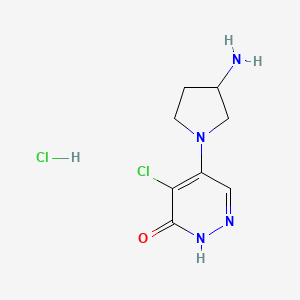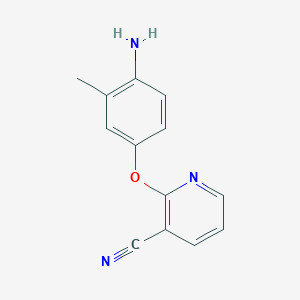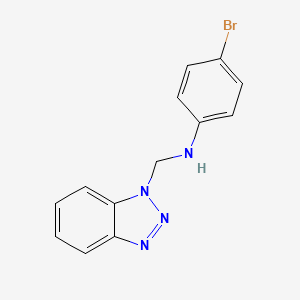![molecular formula C20H18N4OS B2464478 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351633-27-6](/img/structure/B2464478.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound, characterized by its intricate molecular arrangement, has garnered interest due to its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. The following are general steps in its synthesis:
Formation of the Isoquinoline Derivative
Starting with a suitable isoquinoline precursor, the compound undergoes various transformations, including hydrogenation and functional group modifications, to yield 3,4-dihydroisoquinolin-2(1H)-yl.
But-2-yn-1-yl Intermediate Preparation
Synthesis of the but-2-yn-1-yl moiety often involves alkylation or acetylation reactions. Key reagents may include acetylene derivatives and alkyl halides under basic or acidic conditions.
Coupling Reaction
The crucial step involves coupling the prepared isoquinoline and but-2-yn-1-yl intermediates. This is generally achieved through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts.
Formation of Benzo[c][1,2,5]thiadiazole Core
The thiadiazole moiety is typically introduced through cyclization reactions involving appropriate sulfur and nitrogen-containing reagents.
Final Amidation
The final step involves the amidation reaction, where the carboxylic acid derivative of benzo[c][1,2,5]thiadiazole is coupled with the previously synthesized intermediate, forming this compound.
Industrial Production Methods
While laboratory synthesis focuses on precise control of reaction conditions, industrial production scales up the process, emphasizing efficiency and yield. Key considerations in industrial production include:
Optimization of Catalysts: : Use of high-activity catalysts to speed up reactions.
Batch vs. Continuous Processing: : Choice between batch processing for flexibility and continuous processing for efficiency.
Purification Techniques: : Implementation of advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo oxidation reactions, where oxygen-containing reagents such as peroxides or oxo acids introduce oxygen atoms into the molecule.
Reduction
This compound can be reduced using hydride donors or hydrogenation catalysts, leading to the addition of hydrogen atoms and the conversion of alkyne or alkene groups to alkanes.
Substitution
Electrophilic or nucleophilic substitution reactions allow modification of the molecule by replacing functional groups with others, such as halogens or alkyl/aryl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium or nickel catalyst.
Substitution: : Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., ammonia, hydroxide ions).
Major Products
Oxidation: : Formation of oxygenated derivatives, such as alcohols, ketones, or acids.
Reduction: : Hydrogenated products, including alkanes.
Substitution: : Derivatives with modified functional groups.
Scientific Research Applications
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: : Acts as a precursor or intermediate in synthesizing other complex molecules.
Biology: : Used in studying enzyme-substrate interactions, especially those involving amide bonds.
Medicine: : Potential use in drug discovery for targeting specific biological pathways or molecular targets.
Industry: : Employed in developing new materials or as a part of advanced manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects often involves binding to molecular targets such as enzymes or receptors. This binding can result in:
Inhibition or Activation of Enzymes: : Alters the rate of biochemical reactions.
Receptor Modulation: : Changes cellular signaling pathways.
Specific pathways involved might include those related to oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide: : Similar structure but lacks the thiadiazole ring.
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanamide: : Lacks both the alkyne group and the thiadiazole ring.
Benzo[c][1,2,5]thiadiazole-5-carboxamide: : Shares the thiadiazole core but has different side chains.
Unique Features
Conclusion
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in scientific research due to its unique structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action offer valuable insights into various fields such as chemistry, biology, medicine, and industry. Understanding and exploring this compound further could lead to groundbreaking advancements and applications.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-20(16-7-8-18-19(13-16)23-26-22-18)21-10-3-4-11-24-12-9-15-5-1-2-6-17(15)14-24/h1-2,5-8,13H,9-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMDZKMOSCQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide](/img/structure/B2464396.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2464409.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)



![ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)

